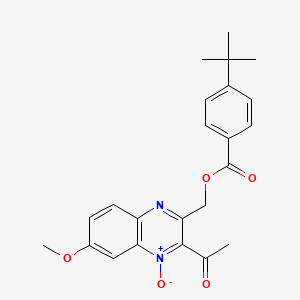
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, also known as BMQ or ETP-46464, is a novel quinoxaline derivative that has garnered significant attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide exerts its anticancer effects by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the detoxification of reactive oxygen species (ROS) and other electrophilic compounds. By inhibiting NQO1, this compound increases the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to modulate the immune response, leading to increased antitumor activity. In addition, this compound has been found to have low toxicity in normal cells, making it a potentially safe and effective anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is its high selectivity for cancer cells, which reduces the risk of off-target effects. It also has a relatively long half-life, allowing for sustained inhibition of NQO1. However, this compound can be difficult to solubilize in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide research. One avenue of investigation is the development of this compound analogs with improved solubility and bioavailability. Another direction is the exploration of this compound's potential in combination therapy with other anticancer agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying this compound's effects on the immune system. Overall, this compound shows great promise as a novel anticancer agent, and further research is warranted to fully explore its potential.
Synthesis Methods
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can be synthesized through a multistep process that involves the reaction of 2-acetyl-3-methoxyquinoxaline with tert-butyl 4-formylbenzoate, followed by the addition of methanol and hydrogen peroxide to form the final product. The synthesis method has been optimized to yield high purity and yield of this compound, making it suitable for further research.
Scientific Research Applications
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have potential applications in cancer research, particularly in the treatment of solid tumors. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Studies have also shown that this compound can enhance the efficacy of existing chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-14(26)21-19(24-18-11-10-17(29-5)12-20(18)25(21)28)13-30-22(27)15-6-8-16(9-7-15)23(2,3)4/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBXVOKUPWHPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=C(C=C3)C(C)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)

![N,4-dimethyl-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7696024.png)
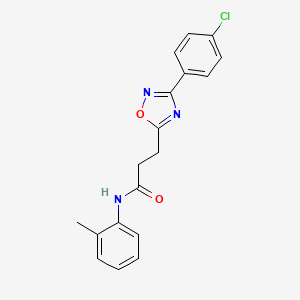
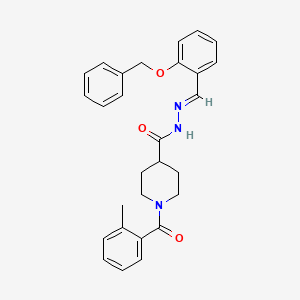
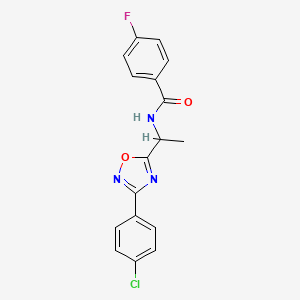
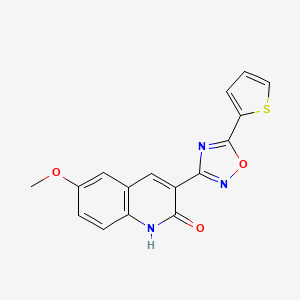

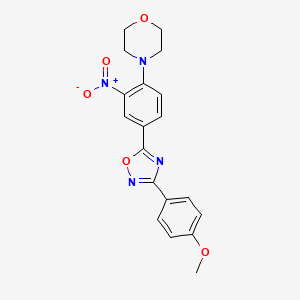
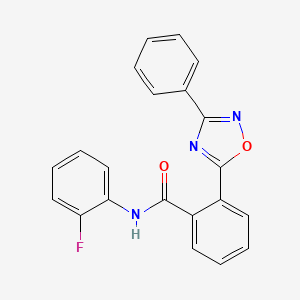

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)